Fmoc-D-cys(tbu)-OH

Solid-Phase Peptide Synthesis Orthogonal Protection Strategy Post-Cleavage Conjugation

Fmoc-D-Cys(tBu)-OH (CAS 131766-22-8) is the definitive building block for SPPS requiring protected thiol intermediates. The S-tBu group withstands 95% TFA cleavage—unlike Trt—enabling isolation of protected peptide intermediates for downstream site-selective conjugation (fluorophores, biotin, payloads) or regioselective disulfide formation via MeSiCl₃/PhSOPh without scrambling. The D-configuration confers proteolytic resistance essential for stable peptidomimetics; L-enantiomer cannot substitute. Verify stereochemistry upon receipt. ≥97% HPLC.

Molecular Formula C22H25NO4S
Molecular Weight 399.51
CAS No. 131766-22-8; 67436-13-9
Cat. No. B2379575
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-D-cys(tbu)-OH
CAS131766-22-8; 67436-13-9
Molecular FormulaC22H25NO4S
Molecular Weight399.51
Structural Identifiers
SMILESCC(C)(C)SCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
InChIInChI=1S/C22H25NO4S/c1-22(2,3)28-13-19(20(24)25)23-21(26)27-12-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18-19H,12-13H2,1-3H3,(H,23,26)(H,24,25)/t19-/m1/s1
InChIKeyIXAYZHCPEYTWHW-LJQANCHMSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-D-Cys(tBu)-OH (CAS 131766-22-8): Protected D-Cysteine Building Block for Solid-Phase Peptide Synthesis


Fmoc-D-Cys(tBu)-OH (CAS 131766-22-8) is a protected D-cysteine derivative featuring an Nα-9-fluorenylmethoxycarbonyl (Fmoc) group and an S-tert-butyl (tBu) thiol-protecting group. The Fmoc group enables base-labile deprotection during stepwise SPPS chain elongation [1], while the S-tBu group remains stable to TFA cleavage conditions, preserving the thiol in protected form after resin cleavage for subsequent selective manipulation . The D-configuration at the α-carbon distinguishes this derivative from the more commonly used L-enantiomer, enabling the synthesis of D-amino acid-containing peptides with altered conformational properties and resistance to proteolytic degradation . Commercial specifications typically report HPLC purity ≥97–98% .

Why Fmoc-D-Cys(tBu)-OH Cannot Be Substituted by Fmoc-Cys(Trt)-OH or L-Enantiomer in Peptide Synthesis


Substituting Fmoc-D-Cys(tBu)-OH with the more common Fmoc-Cys(Trt)-OH introduces a fundamental orthogonal protection mismatch. The S-tBu group survives standard TFA resin cleavage conditions (95% TFA), whereas the S-Trt group is quantitatively cleaved under identical conditions, yielding a free thiol [1]. This precludes the use of Trt-protected Cys in synthetic strategies requiring a protected thiol post-cleavage for subsequent site-selective conjugation or regioselective disulfide bond formation . Conversely, substituting the D-enantiomer with Fmoc-L-Cys(tBu)-OH produces the incorrect stereoisomer, which cannot be remediated downstream; the D-configuration is essential for generating peptidomimetics with enhanced metabolic stability, altered receptor binding profiles, or non-natural conformational constraints [2].

Fmoc-D-Cys(tBu)-OH Comparative Evidence: Orthogonal Protection, TFA Stability, and Stereochemical Identity


S-tBu Group Survives TFA Cleavage Conditions Whereas S-Trt Group Undergoes Quantitative Deprotection

During standard Fmoc-SPPS resin cleavage with 95% TFA, the S-tBu protecting group remains intact, yielding a peptide with a protected thiol, whereas the S-Trt group is fully removed, yielding a free thiol [1]. This differential TFA stability establishes orthogonal protection and dictates downstream synthetic options.

Solid-Phase Peptide Synthesis Orthogonal Protection Strategy Post-Cleavage Conjugation

tBu-Protected Cys Enables Regioselective Disulfide Bond Formation Without Existing Bond Scrambling

Treatment of tBu-protected cysteinyl peptides with MeSiCl₃/PhSOPh removes the tBu group and induces cyclization to form disulfide bonds in one step without scrambling existing disulfide bonds . This controlled deprotection-cyclization pathway contrasts with Trt-protected Cys, which yields a free thiol immediately upon TFA cleavage, requiring separate oxidation steps with attendant risks of uncontrolled disulfide shuffling and misfolding.

Disulfide-Rich Peptides Regioselective Folding Orthogonal Cysteine Protection

Cysteine Residues Are Exceptionally Prone to Racemization During Fmoc-SPPS Activation and Coupling

Fmoc derivatives of cysteine undergo considerable racemization during activation and coupling with phosphonium or uronium reagents in the presence of tertiary amines such as DIEA [1]. This vulnerability is independent of the S-protecting group and stems from the inherent acidity of the Cys α-proton, which facilitates base-catalyzed enolization [2]. While neither tBu nor Trt protection eliminates this intrinsic risk, the selection of Fmoc-D-Cys(tBu)-OH (or its L-counterpart) must be accompanied by racemization-mitigation protocols to preserve stereochemical integrity.

Racemization Prevention Coupling Optimization Peptide Chirality Integrity

D-Configuration Enables Synthesis of Metabolically Stable Peptidomimetics with Altered Receptor Binding

The D-configuration of Fmoc-D-Cys(tBu)-OH provides a stereochemical determinant that cannot be achieved using the L-enantiomer Fmoc-Cys(tBu)-OH (CAS 67436-13-9). D-amino acid incorporation confers enhanced resistance to proteolytic degradation in vivo and alters peptide backbone conformation, thereby modulating receptor binding profiles and biological activity . Epimerization during synthesis converts the desired stereoisomer to a mixture of enantiomers, compromising peptide bioactivity and complicating purification due to the high physical similarity of epimeric products [1].

D-Amino Acid Peptides Protease Resistance Peptidomimetics

Optimal Application Scenarios for Fmoc-D-Cys(tBu)-OH Based on Comparative Evidence


Synthesis of Peptides Requiring Protected Thiol Groups Post-TFA Cleavage

Fmoc-D-Cys(tBu)-OH is uniquely suited for SPPS workflows where the cysteine thiol must remain protected after TFA-mediated resin cleavage. The S-tBu group's stability to 95% TFA enables isolation of peptide intermediates bearing intact protected thiols, which can subsequently undergo site-selective conjugation to fluorophores, biotin, cytotoxic payloads, or orthogonal deprotection for regioselective disulfide bond formation [1]. This orthogonal stability differentiates tBu-protected Cys from Trt-protected analogs, which yield free thiols directly upon TFA cleavage and cannot support protected-intermediate strategies.

Regioselective Disulfide Bond Formation in Cysteine-Rich Peptides

The tBu group can be selectively removed using MeSiCl₃/PhSOPh, enabling one-step cyclization to form disulfide bonds without scrambling pre-existing disulfide linkages [1]. This property is essential for the synthesis of multi-disulfide peptides (e.g., conotoxins, defensins, cyclotides) where precise disulfide connectivity determines biological activity. The non-scrambling deprotection-cyclization pathway distinguishes tBu-protected Cys from alternative protecting groups that require oxidative folding under conditions prone to disulfide shuffling and isomer formation.

Construction of D-Amino Acid-Containing Peptidomimetics for Enhanced Metabolic Stability

Fmoc-D-Cys(tBu)-OH is the requisite building block for incorporating D-cysteine residues into peptide sequences. D-amino acid substitution confers resistance to endogenous proteases, extending in vivo half-life and enabling oral bioavailability of otherwise labile peptide therapeutics [1]. This application is particularly relevant for developing peptidomimetic drug candidates targeting receptors where L-to-D substitution preserves or enhances binding affinity while improving pharmacokinetic properties. The D-configuration cannot be achieved using the L-enantiomer, making stereochemically correct procurement essential.

Microwave-Assisted SPPS Requiring Stringent Racemization Control

While Fmoc-Cys(tBu)-OH (both D- and L-enantiomers) remains susceptible to racemization during activation, awareness of this liability guides protocol optimization for microwave-assisted SPPS. Under microwave conditions at elevated temperatures (50-80°C), Cys racemization with Trt protection can reach 10.9-26.6%, whereas alternative S-protecting groups (MBom, Ddm) reduce racemization to <1.3% [1]. Users procuring tBu-protected Cys for microwave SPPS should implement mitigation strategies: coupling at ambient temperature for Cys residues, using collidine instead of DIEA as base, or minimizing preactivation time [2].

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